N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide
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Overview
Description
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a butyl group, a phenylethylsulfanyl moiety, and a methoxybenzamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Phenylethylsulfanyl Moiety: This step involves the reaction of the triazole intermediate with 2-oxo-2-phenylethyl thiol under nucleophilic substitution conditions.
Formation of the Methoxybenzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
- N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide
- N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide
Uniqueness
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a reagent in chemical synthesis.
Biological Activity
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 2355-31-9
The compound features a triazole ring, a methoxybenzamide moiety, and a butyl group, which contribute to its biological activity by enhancing binding affinity to target proteins and enzymes.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring has been shown to inhibit various enzymes involved in cancer progression and microbial resistance. For instance, it can interact with enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes and tumor growth .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it disrupts bacterial cell wall synthesis and inhibits protein synthesis .
- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Antitumor Activity
A study evaluated the antitumor effects of this compound on various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 6.26 ± 0.33 | Induction of apoptosis |
HCC827 (Lung) | 6.48 ± 0.11 | Inhibition of proliferation |
MRC-5 (Fibroblast) | 20.46 ± 8.63 | Cytotoxicity observed |
The compound showed significant activity against lung cancer cell lines while also affecting normal fibroblast cells, indicating a need for further optimization to improve selectivity .
Antimicrobial Activity
The antimicrobial efficacy was tested against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
Saccharomyces cerevisiae | 10 μg/mL |
These results highlight the potential use of this compound in treating bacterial infections alongside its antitumor properties .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to penetrate spheroids effectively and induce significant cell death . -
Combination Therapy Exploration :
Research has explored the potential of combining this compound with standard chemotherapeutics like doxorubicin to enhance therapeutic efficacy while reducing side effects. Preliminary results suggest synergistic effects in terms of reducing tumor size in preclinical models .
Properties
IUPAC Name |
N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-4-14-27-21(15-24-22(29)18-10-12-19(30-2)13-11-18)25-26-23(27)31-16-20(28)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOMOZVRJMCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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